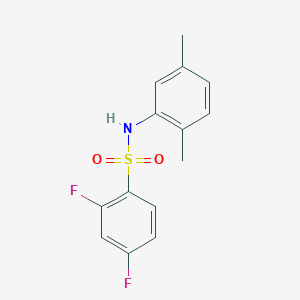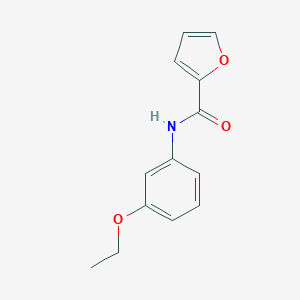
N-(3-ethoxyphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFCA and is a member of the furan family of organic compounds. EFCA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
EFCA exerts its effects through the inhibition of certain enzymes, specifically those involved in the metabolism of certain neurotransmitters and other signaling molecules. By inhibiting these enzymes, EFCA can alter the levels of these molecules in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
EFCA has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the reduction of inflammation. These effects make EFCA a promising candidate for use in various laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EFCA in laboratory experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their function in greater detail. However, EFCA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving EFCA. One promising area of research involves the development of more potent and selective EFCA analogs, which could be used to target specific enzymes and signaling pathways. Additionally, EFCA may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of EFCA in these areas.
Métodos De Síntesis
EFCA can be synthesized through a multi-step process that involves the reaction of 3-ethoxyphenylboronic acid with furan-2-carboxylic acid. The resulting product is then subjected to further purification steps to obtain the final compound. This synthesis method has been optimized to produce high yields of pure EFCA, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
EFCA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EFCA as a tool for studying the role of certain enzymes in various biological processes. EFCA has been shown to inhibit the activity of certain enzymes, allowing researchers to better understand their function and potential therapeutic applications.
Propiedades
Nombre del producto |
N-(3-ethoxyphenyl)furan-2-carboxamide |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
Clave InChI |
HTTJGEXHPYBMCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



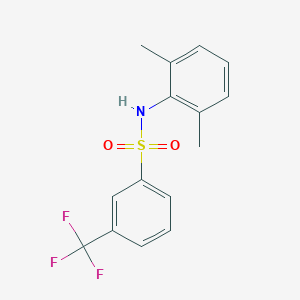
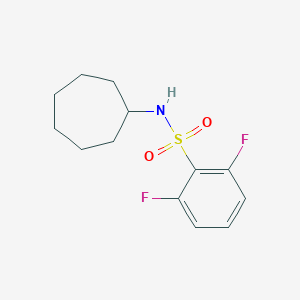
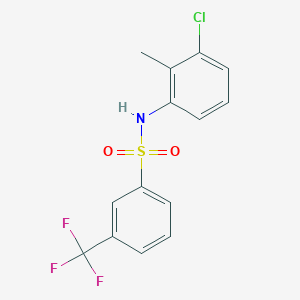
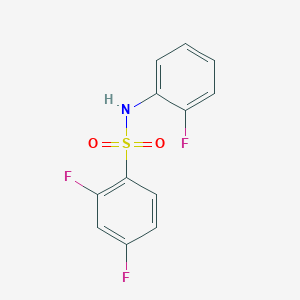
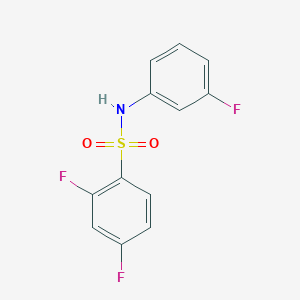
![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
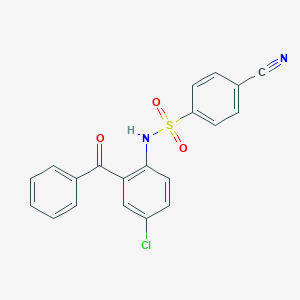
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
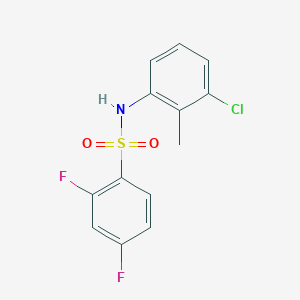
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
